Fluazifop-p-butyl (CAS 79241-46-6) is a highly selective, post-emergence aryloxyphenoxypropionate (AOPP) herbicide primarily utilized for the control of annual and perennial grass weeds. As the resolved R-enantiomer of the fluazifop-butyl racemate, it functions as a potent inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. From a procurement and formulation perspective, fluazifop-p-butyl is a lipophilic liquid (LogP = 4.5) that is highly soluble in organic solvents, making it exceptionally well-suited for emulsifiable concentrate (EC) formulations [1]. Its specific esterified structure ensures rapid foliar penetration, while its enantiomeric purity guarantees maximum specific activity per unit of mass, establishing it as a premium active ingredient for agricultural and horticultural weed management [2].
Generic substitution in the procurement of fluazifop-p-butyl often fails due to critical differences in enantiomeric composition and chemical form. Substituting this compound with racemic fluazifop-butyl introduces 50% inactive S-enantiomer, which doubles the required application rate, increases formulation bulk, and unnecessarily elevates the environmental chemical load [1]. Furthermore, attempting to substitute the butyl ester with the free acid form (fluazifop-P) severely compromises field performance; the free acid lacks the necessary lipophilicity to efficiently penetrate the waxy cuticular layer of plant leaves, leading to poor foliar uptake[2]. Finally, replacing it with broader-spectrum ACCase inhibitors or non-selective herbicides eliminates the absolute crop safety margin required for over-the-top application on broadleaf crops, risking severe phytotoxicity and crop loss[3].
Fluazifop-p-butyl is the purified R-enantiomer (typically 96–99% purity), which contains the entirety of the compound's herbicidal activity. When compared to the racemic mixture (fluazifop-butyl), which contains a 50:50 ratio of R- and S-enantiomers, the pure R-enantiomer achieves equivalent biological efficacy at exactly half the application rate. The S-enantiomer is herbicidally inactive and acts merely as chemical ballast [1].
| Evidence Dimension | Required application rate for equivalent herbicidal efficacy |
| Target Compound Data | Fluazifop-p-butyl (R-enantiomer): 1x rate (e.g., 105-210 g ai/ha) |
| Comparator Or Baseline | Racemic fluazifop-butyl (50:50 R/S): 2x rate |
| Quantified Difference | 50% reduction in required active ingredient mass per hectare |
| Conditions | Field application for grass weed control |
Procuring the pure enantiomer halves the required mass of active ingredient, significantly reducing formulation, transport, and storage costs while minimizing environmental chemical loading.
The formulation of fluazifop as a butyl ester (fluazifop-p-butyl) is critical for its post-emergence efficacy. The ester possesses a high octanol-water partition coefficient (LogP = 4.5), which facilitates rapid diffusion through the lipophilic waxy cuticle of plant leaves. In contrast, the unesterified free acid (fluazifop-P) is highly polar and exhibits poor cuticular penetration. Once inside the plant tissue, the ester is rapidly hydrolyzed to the active acid form, which then translocates to the meristematic tissues [1].
| Evidence Dimension | Lipophilicity and foliar uptake efficiency |
| Target Compound Data | Fluazifop-p-butyl (ester): LogP = 4.5 (highly lipophilic) |
| Comparator Or Baseline | Fluazifop-P (free acid): Highly polar, low cuticular permeability |
| Quantified Difference | The ester form enables rapid cuticular penetration, whereas the free acid is blocked by the epicuticular wax |
| Conditions | Post-emergence foliar application |
Buyers formulating foliar sprays must procure the esterified form to ensure rapid plant uptake and rainfastness, as the free acid will wash off before penetrating the leaf.
The stability of fluazifop-p-butyl is highly dependent on the pH of the aqueous environment, which dictates formulation buffer requirements. Under slightly acidic conditions (pH 5.0), the compound is highly stable, exhibiting a degradation half-life (DT50) of 78 days. However, under alkaline conditions (pH 9.0), it undergoes rapid hydrolysis to fluazifop-P acid, with a DT50 of just 29 hours [1].
| Evidence Dimension | Hydrolytic half-life (DT50) |
| Target Compound Data | Fluazifop-p-butyl at pH 5.0: DT50 = 78 days |
| Comparator Or Baseline | Fluazifop-p-butyl at pH 9.0: DT50 = 29 hours |
| Quantified Difference | 64-fold increase in degradation rate in alkaline vs. acidic conditions |
| Conditions | Aqueous buffer solutions at 25°C |
Formulators must procure compatible acidic buffering agents to ensure the shelf-life of emulsifiable concentrates, avoiding alkaline co-formulants that would prematurely degrade the active ingredient.
Fluazifop-p-butyl provides an absolute safety margin for broadleaf (dicot) crops due to target-site selectivity. It specifically binds to and inhibits the eukaryotic-type acetyl-CoA carboxylase (ACCase) present in grass weeds (monocots). Broadleaf crops possess a prokaryotic-type ACCase in their plastids, which is structurally insensitive to aryloxyphenoxypropionate herbicides. This biochemical divergence allows for high-dose over-the-top applications without the phytotoxicity risks associated with non-selective herbicides like glyphosate [1].
| Evidence Dimension | Enzyme inhibition and crop phytotoxicity |
| Target Compound Data | Fluazifop-p-butyl: Inhibits monocot eukaryotic ACCase (0% broadleaf phytotoxicity at label rates) |
| Comparator Or Baseline | Non-selective herbicides (e.g., glyphosate): Inhibits EPSPS in both monocots and dicots (high broadleaf phytotoxicity) |
| Quantified Difference | Complete target-site immunity in broadleaf crops vs. universal susceptibility |
| Conditions | Over-the-top field application in mixed weed/crop environments |
This biochemical selectivity makes it the mandatory choice for post-emergence grass control in high-value broadleaf crops like soybeans and cotton, where non-selective herbicides would destroy the yield.
Leveraging its high LogP (4.5) and solubility in organic solvents, fluazifop-p-butyl is the ideal active ingredient for EC formulations designed for rapid foliar uptake and rainfastness in post-emergence grass weed control[1].
Due to its strict selectivity for eukaryotic ACCase, it is the optimal procurement choice for agricultural operations requiring aggressive grass control within sensitive broadleaf crops (e.g., soybeans, cotton, and stone fruits) without risking phytotoxic yield drag [2].
Because the R-enantiomer is the active and regulated form, high-purity fluazifop-p-butyl is required as a primary reference standard for chromatographic (chiral HPLC) environmental and food safety residue testing, distinguishing it from legacy racemic residues [3].
Health Hazard;Environmental Hazard